molecular formula C12H11ClN2O B14030721 2-Benzyl-4-chloro-6-methoxypyrimidine

2-Benzyl-4-chloro-6-methoxypyrimidine

Cat. No.: B14030721
M. Wt: 234.68 g/mol
InChI Key: AOSRSIYSJAOXNO-UHFFFAOYSA-N
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Description

2-Benzyl-4-chloro-6-methoxypyrimidine is a heterocyclic aromatic compound belonging to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-4-chloro-6-methoxypyrimidine typically involves the selective substitution of functional groups on the pyrimidine ringThe reaction conditions often involve the use of organic solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-4-chloro-6-methoxypyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

2-Benzyl-4-chloro-6-methoxypyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzyl-4-chloro-6-methoxypyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signaling pathways involved in cell growth and differentiation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzyl-4-chloro-6-methylpyrimidine
  • 2-Benzyl-4-chloro-6-ethoxypyrimidine
  • 2-Benzyl-4-chloro-6-hydroxypyrimidine

Uniqueness

2-Benzyl-4-chloro-6-methoxypyrimidine is unique due to the presence of the methoxy group at the 6-position, which imparts specific electronic and steric properties. This makes it a valuable intermediate in the synthesis of various bioactive compounds .

Properties

Molecular Formula

C12H11ClN2O

Molecular Weight

234.68 g/mol

IUPAC Name

2-benzyl-4-chloro-6-methoxypyrimidine

InChI

InChI=1S/C12H11ClN2O/c1-16-12-8-10(13)14-11(15-12)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3

InChI Key

AOSRSIYSJAOXNO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=N1)CC2=CC=CC=C2)Cl

Origin of Product

United States

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